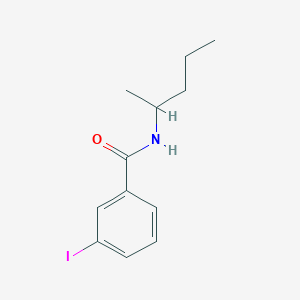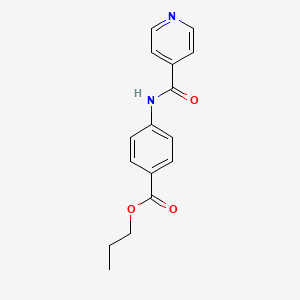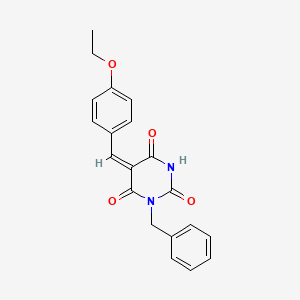![molecular formula C20H21NO4 B5001489 2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5001489.png)
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is commonly known as FPEC and has been found to have a wide range of biological activities. FPEC has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of FPEC is not fully understood, but it is thought to act on various signaling pathways in the body. FPEC has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
FPEC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. FPEC has also been found to improve cognitive function and memory in animal studies. Additionally, FPEC has been found to have antitumor and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPEC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a wide range of biological activities, making it a promising compound for scientific research. However, FPEC also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on FPEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FPEC has also been found to have antiviral activity, making it a promising compound for the development of antiviral drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
FPEC can be synthesized using various methods. One of the most common methods is the condensation of 2-acetyl furan with 1-piperidinoethanol in the presence of a base such as potassium hydroxide. The resulting product is then cyclized to form FPEC. Other methods include the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
FPEC has been found to have a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antiviral activities. FPEC has also been found to improve cognitive function and memory in animal studies.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18-15-7-2-3-8-16(15)25-19(17-9-6-13-23-17)20(18)24-14-12-21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGEZRFYBTCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5001417.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)
![3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
![3-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5001443.png)
![{5-[4-(cyanomethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5001444.png)

![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)
![3-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyridine bis(trifluoroacetate)](/img/structure/B5001494.png)
![1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5001497.png)
![5-{5-[2-(3-chloro-5-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5001512.png)

